molecular formula C10H8O6 B566177 4-Acetoxyisophthalic Acid CAS No. 5985-26-2

4-Acetoxyisophthalic Acid

Cat. No.: B566177
CAS No.: 5985-26-2
M. Wt: 224.168
InChI Key: MRHLSYRJOJYLSD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxyisophthalic Acid typically involves the acetylation of 4-hydroxyisophthalic acid. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxyisophthalic Acid undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 4-hydroxyisophthalic acid.

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.

Major Products:

    Hydrolysis: 4-Hydroxyisophthalic acid.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Various substituted isophthalic acids depending on the reagent used.

Scientific Research Applications

4-Acetoxyisophthalic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Acetoxyisophthalic Acid involves its ability to undergo hydrolysis to release 4-hydroxyisophthalic acid, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme-catalyzed reactions that modify the functional groups of the compound, leading to the formation of biologically active molecules.

Comparison with Similar Compounds

    Isophthalic Acid: The parent compound from which 4-Acetoxyisophthalic Acid is derived.

    Terephthalic Acid: Another isomer of phthalic acid with similar chemical properties.

    4-Hydroxyisophthalic Acid: The hydrolyzed product of this compound.

Uniqueness: this compound is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and allows for specific applications in synthesis and research. Its ability to undergo hydrolysis and substitution reactions makes it a versatile intermediate in organic chemistry.

Properties

IUPAC Name

4-acetyloxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHLSYRJOJYLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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